molecular formula C16H17N5O3 B2753145 N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2200322-39-8

N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2753145
CAS No.: 2200322-39-8
M. Wt: 327.344
InChI Key: LHGWOHRZVSSYMJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound that features a complex molecular structure. It is characterized by the presence of a benzo[d][1,3]dioxole ring, a cyclopropyl group, a 1,2,3-triazole ring, and an azetidine-1-carboxamide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the 1,2,3-triazole ring: This is often done via a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.

    Construction of the azetidine ring: This may involve the cyclization of a suitable amine precursor.

    Coupling of the different moieties: The final compound is obtained by coupling the benzo[d][1,3]dioxole, 1,2,3-triazole, and azetidine rings under specific reaction conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.

    Reduction: Reduction reactions could target the triazole ring or the azetidine ring.

    Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Similar structure with a methyl group instead of a cyclopropyl group.

    N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Similar structure with an ethyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-cyclopropyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-16(17-11-3-4-14-15(5-11)24-9-23-14)20-6-12(7-20)21-8-13(18-19-21)10-1-2-10/h3-5,8,10,12H,1-2,6-7,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGWOHRZVSSYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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